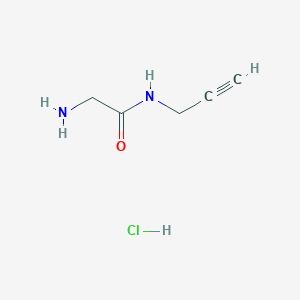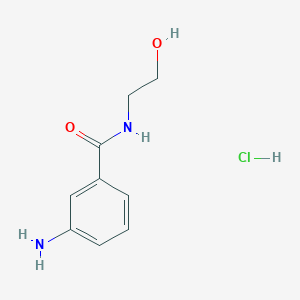
3-氨基-N-(2-羟乙基)苯甲酰胺盐酸盐
描述
3-Amino-N-(2-hydroxyethyl)benzamide hydrochloride is a chemical compound with the molecular formula C9H12N2O2·HCl. It is a derivative of benzamide and contains an amino group and a hydroxyethyl group attached to the benzene ring. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
科学研究应用
3-Amino-N-(2-hydroxyethyl)benzamide hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, as a building block in organic chemistry, and as a reagent in biochemical assays. Its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme mechanisms and biochemical pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of various chemical products and materials.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-nitrobenzoyl chloride with 2-aminoethanol under controlled conditions to form 3-nitro-N-(2-hydroxyethyl)benzamide, followed by reduction of the nitro group to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves the use of automated systems for the addition of reagents and continuous monitoring of reaction parameters.
化学反应分析
Types of Reactions: 3-Amino-N-(2-hydroxyethyl)benzamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or tin chloride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted benzamide derivatives.
作用机制
The mechanism by which 3-amino-N-(2-hydroxyethyl)benzamide hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with amino acids, nucleotides, or other biomolecules.
相似化合物的比较
3-Amino-N-(2-hydroxyethyl)benzamide hydrochloride is similar to other benzamide derivatives, such as 3-nitrobenzamide and 3-aminobenzamide. it is unique due to the presence of the hydroxyethyl group, which imparts different chemical and biological properties. Other similar compounds include:
3-Nitrobenzamide: Lacks the amino group present in 3-amino-N-(2-hydroxyethyl)benzamide hydrochloride.
3-Aminobenzamide: Lacks the hydroxyethyl group present in 3-amino-N-(2-hydroxyethyl)benzamide hydrochloride.
属性
IUPAC Name |
3-amino-N-(2-hydroxyethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-8-3-1-2-7(6-8)9(13)11-4-5-12;/h1-3,6,12H,4-5,10H2,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGULZHKFPKTDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


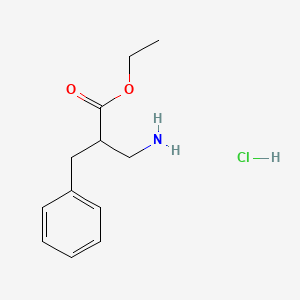
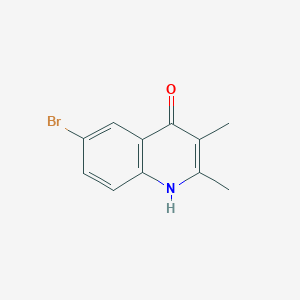
![1-[(3-Bromothiophen-2-yl)methyl]piperazine](/img/structure/B1520328.png)
amine hydrochloride](/img/structure/B1520331.png)

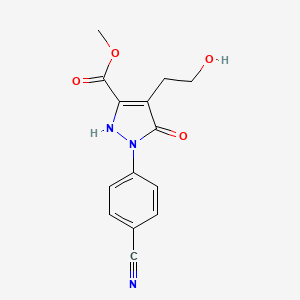


![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride](/img/structure/B1520340.png)
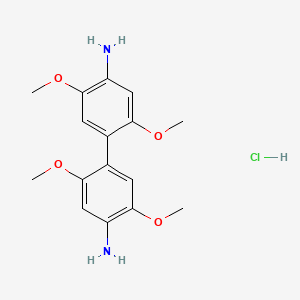
![Tert-butyl 2-[(4-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B1520342.png)
![N,N-dimethyl-1-({2-methylpyrazolo[1,5-a]pyrimidin-6-yl}sulfanyl)formamide](/img/structure/B1520343.png)
![2,2,2-trifluoroethyl N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1520346.png)
